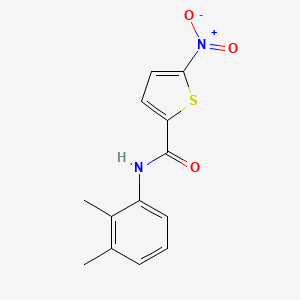

N-(2,3-dimethylphenyl)-5-nitrothiophene-2-carboxamide

Description

N-(2,3-dimethylphenyl)-5-nitrothiophene-2-carboxamide is a synthetic organic compound featuring a thiophene ring substituted with a nitro group at the 5-position and a carboxamide moiety linked to a 2,3-dimethylphenyl group. This structure combines electron-withdrawing (nitro) and electron-donating (methyl) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-8-4-3-5-10(9(8)2)14-13(16)11-6-7-12(19-11)15(17)18/h3-7H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHLDNBYDDTFMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-5-nitrothiophene-2-carboxamide typically involves the reaction of 2,3-dimethylaniline with 5-nitrothiophene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).

Coupling Reactions: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate).

Major Products Formed

Reduction: Formation of N-(2,3-dimethylphenyl)-5-aminothiophene-2-carboxamide.

Substitution: Formation of halogenated or nitrated thiophene derivatives.

Coupling: Formation of biaryl derivatives with various substituents.

Scientific Research Applications

N-(2,3-dimethylphenyl)-5-nitrothiophene-2-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to its thiophene core and functional groups.

Material Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.

Biological Studies: The compound is used as a probe to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Substituent Effects on Synthesis : The lower purity (42%) of the trifluoromethyl-containing analog compared to the difluorophenyl derivative (99.05%) suggests that bulky or electron-withdrawing groups (e.g., CF₃) may complicate purification. The target compound’s 2,3-dimethylphenyl group, being less sterically hindered, could favor higher synthetic yields.

- Core Heterocycle Impact : Replacing thiazol-2-yl (in compounds) with a simpler phenyl group (as in the target compound) may reduce antibacterial activity but enhance stability or solubility due to reduced molecular complexity.

Antibacterial Activity

The nitro group in thiophene carboxamides is associated with narrow-spectrum antibacterial activity, as demonstrated by analogs in . The trifluoromethyl and difluorophenyl substituents likely enhance target binding via hydrophobic interactions, but their steric bulk may limit bioavailability.

Agrochemical Potential

Compounds with 2,3-dimethylphenyl substituents, such as 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide , are used as herbicides. The target compound’s nitro-thiophene core could introduce redox-active properties, making it a candidate for pesticide development, though this requires experimental validation.

Physicochemical Properties

- The 2,3-dimethylphenyl group donates electrons, which may stabilize the carboxamide linkage.

- Solubility : Compared to fluorine-containing analogs (), the target compound’s lack of polar substituents may reduce aqueous solubility but improve lipid membrane permeability.

Biological Activity

N-(2,3-dimethylphenyl)-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a thiophene ring substituted at the 5-position with a nitro group and at the 2-position with a carboxamide group. The presence of a 2,3-dimethylphenyl group enhances its lipophilicity and biological activity. Its molecular formula is with a molecular weight of 276.31 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against various bacterial strains. It has been particularly effective against multidrug-resistant pathogens, making it a candidate for further exploration in antibiotic development . The compound's mechanism involves activation within bacterial cells, where the nitro group is reduced to form reactive intermediates that inhibit microbial growth .

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Nitro group reduction to reactive species |

| Klebsiella pneumoniae | 16 µg/mL | Inhibition of cell wall synthesis |

| Staphylococcus aureus | 8 µg/mL | Disruption of membrane integrity |

Anticancer Potential

The compound has shown promise as an anticancer agent. Studies suggest that it may enhance the effectiveness of radiotherapy by acting as a radiosensitizer. This property is attributed to its ability to generate reactive oxygen species (ROS) upon reduction, which can induce apoptosis in cancer cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Induction of apoptosis via ROS |

| HeLa | 20.5 | Cell cycle arrest |

The mechanism of action for this compound involves several pathways:

- Reduction of Nitro Group : The nitro group can be enzymatically reduced to form amino derivatives that interact with cellular targets.

- Interaction with Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Intermediate Formation : The formation of reactive intermediates leads to oxidative stress, contributing to cell death in cancer cells and inhibition in bacteria .

Case Studies and Research Findings

A notable study evaluated the efficacy of this compound in a mouse model infected with resistant strains of E. coli. Results indicated significant reductions in bacterial load when treated with the compound compared to controls . Another study focused on its anticancer properties, demonstrating that pre-treatment with this compound significantly reduced tumor size in xenograft models .

Q & A

Q. What are the common synthetic routes for N-(2,3-dimethylphenyl)-5-nitrothiophene-2-carboxamide?

The synthesis typically involves coupling 5-nitrothiophene-2-carboxylic acid derivatives with substituted anilines. For example:

- Acid chloride method : Reacting 5-nitrothiophene-2-carbonyl chloride with 2,3-dimethylaniline in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions .

- Carbodiimide-mediated coupling : Using coupling agents like EDCI or DCC to activate the carboxylic acid, followed by reaction with the amine. This method is preferred for moisture-sensitive intermediates .

- Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally controlled steps, though optimization of irradiation parameters is critical .

Key Considerations :

- Purity of starting materials (e.g., anhydrous solvents, freshly distilled amines).

- Use of catalysts (e.g., DMAP for acyl transfer) to enhance reaction efficiency.

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- Spectroscopy :

- NMR : and NMR to confirm substitution patterns and amide bond formation.

- IR : Peaks at ~1650–1700 cm (C=O stretch) and ~1520 cm (NO asymmetric stretch).

- Crystallography :

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and dihedral angles. Software like SHELXL refines structural models , while ORTEP-3 generates thermal ellipsoid diagrams .

- WinGX suite : Integrates data processing, structure solution, and validation .

Q. What are the key structural features influencing its reactivity?

- Nitro group : Electron-withdrawing nature increases electrophilicity of the thiophene ring, facilitating nucleophilic aromatic substitution.

- Amide linkage : Hydrogen-bonding capability (N–H⋯O) stabilizes crystal packing and influences solubility .

- 2,3-Dimethylphenyl group : Steric hindrance affects regioselectivity in further derivatization reactions.

Example : Dihedral angles between the thiophene and phenyl rings (~8–16°) impact molecular planarity and intermolecular interactions .

Q. How is the purity of the compound assessed during synthesis?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors reaction progress.

- Melting point analysis : Sharp melting points (e.g., 397 K for a similar nitrothiophene carboxamide) indicate purity .

- Elemental analysis : Matches calculated vs. observed C, H, N, S percentages (±0.3% tolerance).

Q. What are the typical solvents and reaction conditions for its preparation?

- Solvents : Acetonitrile (reflux), DMF (for coupling reactions), or ethanol (recrystallization) .

- Catalysts : Palladium-based catalysts for cross-coupling (e.g., Suzuki reactions on thiophene derivatives) .

- Temperature : 80–120°C for amide bond formation, depending on solvent boiling points.

Advanced Research Questions

Q. How to address challenges in X-ray crystallographic refinement for this compound?

- Twinned data : Use SHELXL’s TWIN/BASF commands to model twin domains and refine scale factors .

- Disordered groups : Apply restraints (e.g., SIMU, DELU) to manage thermal motion in flexible substituents like methyl groups .

- Validation tools : checkCIF (IUCr) identifies outliers in bond lengths/angles and flags symmetry errors .

Q. What methodologies resolve contradictions in structural data from different techniques?

- Case example : Discrepancies in dihedral angles between SCXRD and DFT calculations.

- Solution : Re-examine diffraction data for absorption or extinction effects. Validate computational models using higher-level theory (e.g., B3LYP-D3/def2-TZVP) .

Q. How to optimize synthetic yield through reaction parameter variation?

- Design of Experiments (DoE) : Vary parameters like solvent polarity, temperature, and stoichiometry.

- Case study : Replacing acetonitrile with DMF increased yield from 65% to 82% for a related carboxamide due to improved amine solubility .

- Catalyst screening : Pd(OAc) vs. PdCl in cross-coupling steps can alter byproduct formation .

Q. What computational approaches predict its bioactive conformations?

- Molecular docking : Target bacterial enoyl-ACP reductase (FabI) for antibacterial studies, using AutoDock Vina with flexible side chains .

- Molecular dynamics (MD) : Simulate solvation effects (e.g., water, DMSO) to assess conformational stability over 100 ns trajectories.

- Pharmacophore modeling : Identify essential features (e.g., nitro group, amide H-bond donors) for structure-activity relationship (SAR) studies .

Q. How to design structure-activity relationship (SAR) studies for its derivatives?

- Substituent variation :

| Position | Modification | Biological Impact |

|---|---|---|

| Thiophene | Replace NO with CN or CF | Alters electron density and antibacterial potency |

| Phenyl | Introduce halogen (Cl, F) | Enhances lipophilicity and membrane penetration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.